molecular formula C8H8BrNO2 B189847 Ethyl 3-bromoisonicotinate CAS No. 13959-01-8

Ethyl 3-bromoisonicotinate

Cat. No. B189847
CAS RN: 13959-01-8
M. Wt: 230.06 g/mol
InChI Key: KAJIRIIDTCRPKH-UHFFFAOYSA-N
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Description

Ethyl 3-bromoisonicotinate is a chemical compound with the CAS Number: 13959-01-8 and Molecular Weight: 230.06 . It is stored in dry conditions at 2-8°C . The compound is in liquid form .


Synthesis Analysis

The synthesis of Ethyl 3-bromoisonicotinate involves the use of triethylamine in tetrahydrofuran at 0°C for 1 hour. This is followed by the addition of ammonia in tetrahydrofuran for 0.25 hours .


Molecular Structure Analysis

Ethyl 3-bromoisonicotinate contains a total of 20 bonds, including 12 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 Pyridine .


Chemical Reactions Analysis

The bromination of organic molecules, such as Ethyl 3-bromoisonicotinate, has been extensively studied. The electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants .


Physical And Chemical Properties Analysis

Ethyl 3-bromoisonicotinate has a molecular weight of 230.06 . It is a liquid at room temperature . The compound is stored at a temperature between 2-8°C .

Scientific Research Applications

1. Chemistry Education

Ethyl 3-bromoisonicotinate and its derivatives have been referenced in educational contexts, particularly in chemistry teaching. A study emphasized the practicality of incorporating research study topics like Ethyl bromide in chemistry classes to enhance student involvement and understanding of the subject matter through class discussions and research method summarizations (Han Li-rong, 2010).

2. Polymerization Processes

In polymer science, Ethyl 3-bromoisonicotinate-related compounds have been used in polymerization processes. For instance, Ethyl-3-(acryloyloxy)methyloxetane, a compound related to Ethyl 3-bromoisonicotinate, was polymerized using Atom Transfer Radical Polymerization (ATRP), showcasing the role of ethyl and bromo groups in such chemical processes (N. K. Singha, B. Ruiter, U. Schubert, 2005).

3. Catalysis and Chemical Reactions

Ethyl 3-bromoisonicotinate-related chemicals have been utilized as catalysts and intermediates in various chemical reactions:

  • Copper-catalyzed N-formylation of amines utilized Ethyl bromodifluoroacetate, highlighting the compound's role in facilitating complex chemical transformations (Xiao-fang Li et al., 2018).
  • The compound played a crucial role in the synthesis of tri- and tetra-cyclic heterocycles through radical cyclisation reactions onto azoles (S. M. Allin et al., 2005).
  • A coenzyme NADH model-mediated reaction involving Ethyl (2Z)-4-bromo-2-cyano-3-(2-naphthyl)but-2-enoate, related to Ethyl 3-bromoisonicotinate, revealed insights into debromination and cyclization reactions (X. Fang et al., 2006).

4. Material Science and Engineering

Ethyl 3-bromoisonicotinate-related compounds have been instrumental in the field of material science, particularly in the engineering of frameworks and structures at the molecular level:

  • Ionic liquids involving ethyl and bromo groups have been used for the synthesis and crystallization of coordination polymers, displaying the compound's significance in creating complex chemical structures (J. Liao et al., 2006).
  • Zirconium-based metal-organic frameworks (Zr-MOFs) functionalized by ethyl, bromo, and other groups demonstrated the potential of these compounds in enhancing catalytic performance and structural tunability (Ning Huang et al., 2017).

Safety And Hazards

Ethyl 3-bromoisonicotinate is classified under the GHS07 hazard class. It has the signal word “Warning” and the hazard statements H302, H315, H319, and H335 . The precautionary statements include P261, P305+P351+P338 .

properties

IUPAC Name

ethyl 3-bromopyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-2-12-8(11)6-3-4-10-5-7(6)9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAJIRIIDTCRPKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40568952
Record name Ethyl 3-bromopyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40568952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-bromoisonicotinate

CAS RN

13959-01-8
Record name Ethyl 3-bromopyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40568952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-bromoisonicotinic acid (3.0 g, 14.9 mmol) in ethanol (100 mL) was treated with concentrated sulfuric acid (5 mL). The mixture was brought to reflux at which time everything went into solution. After 12 hours at reflux, LCMS indicated that the reaction was complete. The reaction mixture was cooled to room temperature and concentrated on a rotary evaporator to a third of its original volume. The mixture was then diluted with 250 mL of ethyl acetate and washed twice with saturated aqueous sodium bicarbonate. Concentration on a rotary evaporator yielded 3.25 g of ethyl 3-bromoisonicotinate as a yellowish oil which was sufficiently pure enough for subsequent chemical transformations. LCMS (ESI) 216.2 (M+1)+.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
F Pierre, PC Chua, SE O'Brien… - Journal of medicinal …, 2011 - ACS Publications
… Concentration on a rotary evaporator yielded ethyl 3-bromoisonicotinate 22a (3.25 g, 95%) as a yellowish oil which was sufficiently pure for subsequent chemical transformations. LCMS …
Number of citations: 320 pubs.acs.org
J Vahter, K Viht, A Uri, E Enkvist - Bioorganic & Medicinal Chemistry, 2017 - Elsevier
… The Suzuki reaction between ethyl 3-bromoisonicotinate and (2-amino-4-methoxycarbonylphenyl) boronic acid was used for the production of compound 1 (methyl 5-oxo-5,6-…
Number of citations: 12 www.sciencedirect.com
KM Pugh - 2014 - leicester.figshare.com
In 2010 there were an estimated 219 million cases of malaria worldwide, accounting for approximately 0.66 million deaths. With growing resistance to current antimalarial agents a …
Number of citations: 5 leicester.figshare.com
A Neuwelt, SL Davis - Drugs of the Future, 2017 - access.portico.org
… Silmitasertib can be prepared by esterification of 3-bromoisonicotinic acid (I) with EtOH in the presence of H2SO4 to yield ethyl 3-bromoisonicotinate (II), which upon Suzuki coupling …
Number of citations: 2 access.portico.org

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